molecular formula C5H5N5O B12108450 2H-Purin-2-one, 8-amino-1,3-dihydro-

2H-Purin-2-one, 8-amino-1,3-dihydro-

Cat. No.: B12108450
M. Wt: 151.13 g/mol
InChI Key: ONUVFTMPNBUAJT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Purin-2-one, 8-amino-1,3-dihydro- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,6-diaminopurine with formic acid can yield 2H-Purin-2-one, 8-amino-1,3-dihydro- through a cyclization process .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and drying under reduced pressure .

Chemical Reactions Analysis

Types of Reactions

2H-Purin-2-one, 8-amino-1,3-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. Reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce amino-substituted purines .

Scientific Research Applications

2H-Purin-2-one, 8-amino-1,3-dihydro- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Purin-2-one, 8-amino-1,3-dihydro- involves its interaction with nucleic acids and enzymes. It can act as an analog of natural purines, interfering with DNA and RNA synthesis. This interference can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer and antiviral therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Purin-2-one, 8-amino-1,3-dihydro- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2H-Purin-2-one, 8-amino-1,3-dihydro-?

  • Methodological Answer : Synthesis can be optimized via catalytic hydrogenation or regioselective amination. For example, fluoro-substituted cyclopentenyl intermediates (as in EP3378855 B1) may guide stereochemical control during ring closure. Key parameters include reaction temperature (20–80°C), solvent polarity (e.g., DMF/water mixtures), and catalyst selection (e.g., Pd/C for deprotection steps). Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use orthogonal analytical techniques:

Technique Parameters Application
HPLC C18 column, 0.1% TFA in mobile phaseQuantify impurities (e.g., uridine or inosine derivatives)
NMR ¹H/¹³C in DMSO-d6Confirm amino (-NH2) and dihydro (C-H) groups
Mass Spectrometry ESI+ mode, m/z 150–500Verify molecular ion [M+H]+ and fragmentation patterns

Q. What stability studies are critical for this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability testing:

  • Thermal Stability : Use TGA/DSC to assess decomposition above 150°C (common for purine derivatives) .
  • pH Stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC. Amino groups may protonate at acidic pH, altering solubility .

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodological Answer : Store under inert gas (argon) at -20°C in amber vials. Avoid aqueous solvents unless lyophilized. Conduct periodic purity checks via TLC (silica gel, chloroform/methanol 9:1) .

Advanced Research Questions

Q. How can contradictions in reported solubility data for this compound be resolved?

  • Methodological Answer : Cross-validate using multiple methods:

  • Dynamic Light Scattering (DLS) : Measure aggregation in aqueous solutions.
  • NMR Solubility Assays : Use D2O/DMSO-d6 mixtures to quantify dissolved species .
  • High-Throughput Screening : Test solubility in 96-well plates with varied co-solvents (e.g., PEG-400) .

Q. What computational approaches predict the biological activity of 2H-Purin-2-one derivatives?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with purine receptors (e.g., adenosine deaminase).
  • DFT Calculations : Analyze electron density maps (B3LYP/6-31G*) to identify nucleophilic sites for functionalization .

Q. How can reaction mechanisms for dihydro purine ring opening be experimentally validated?

  • Methodological Answer :

  • Isotopic Labeling : Introduce ¹⁵N at the 8-amino group to track intermediates via LC-MS/MS.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of ¹H vs. ²H substrates to identify rate-determining steps .

Q. What strategies mitigate interference from byproducts during nucleoside analog synthesis?

  • Methodological Answer :

  • Tagged Protecting Groups : Use photolabile groups (e.g., nitroveratryl) for selective deprotection.
  • In-line IR Spectroscopy : Monitor reaction progress in real-time to optimize quenching points .

Q. How does 2H-Purin-2-one, 8-amino-1,3-dihydro- interact with nucleotide-binding enzymes?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to kinases or GTPases.
  • Crystallography : Co-crystallize with target enzymes (e.g., PDB 1ATP) to resolve binding conformations .

Q. What advanced statistical models are suitable for analyzing dose-response data in cytotoxicity studies?

  • Methodological Answer :
  • Hill Equation Modeling : Fit sigmoidal curves to calculate EC50 and Hill coefficients.
  • Machine Learning : Train random forest models on structural descriptors (e.g., Morgan fingerprints) to predict toxicity .

Properties

Molecular Formula

C5H5N5O

Molecular Weight

151.13 g/mol

IUPAC Name

8-amino-3,7-dihydropurin-2-one

InChI

InChI=1S/C5H5N5O/c6-4-8-2-1-7-5(11)10-3(2)9-4/h1H,(H4,6,7,8,9,10,11)

InChI Key

ONUVFTMPNBUAJT-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)NC2=C1NC(=N2)N

Origin of Product

United States

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